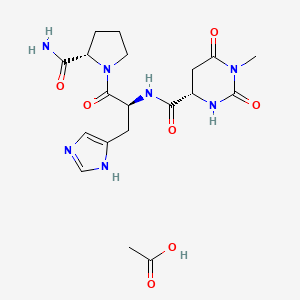
Taltirelin Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taltirelin Acetate is a synthetic analog of thyrotropin-releasing hormone (TRH), which mimics the physiological actions of TRH but with a much longer half-life and duration of effects . It is primarily used for its neuroprotective, nootropic, and analgesic effects . This compound is marketed under the tradename Ceredist and is used to improve motor function in patients with spinocerebellar degeneration .
Méthodes De Préparation
The synthesis of Taltirelin Acetate involves several steps:
Starting Materials: SM1 and SM2 are used as starting materials.
Condensation Reaction: The first step involves a condensation reaction to form an intermediate.
Boc Group Removal: The Boc group is removed to generate another intermediate.
Final Condensation: Another condensation reaction is carried out to form the final intermediate.
Trt Group Removal: The Trt group is removed to obtain Taltirelin.
An alternative method involves using L-asparagine as a starting material and going through Friedel-Crafts acylation, esterification, methylation, and hydrogenation . The final product is obtained through purification, desalting, and freeze-drying .
Analyse Des Réactions Chimiques
Taltirelin Acetate undergoes various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are not detailed.
Substitution Reactions: Substitution reactions are possible, particularly involving the imidazole ring.
Common Reagents: Common reagents include trifluoroacetic acid and crystallization solvents.
Major Products: The major product formed is Taltirelin itself, with high purity and stability.
Applications De Recherche Scientifique
Taltirelin Acetate has a wide range of scientific research applications:
Neuroprotection: It has been shown to protect dopaminergic neurons and improve motor function in Parkinson’s disease models.
Nootropic Effects: It enhances cognitive functions and memory.
Analgesic Effects: It provides pain relief without significant side effects.
Central Nervous System Effects: It increases locomotor activity and antagonizes reserpine-induced hypothermia.
Mécanisme D'action
Taltirelin Acetate exerts its effects by mimicking the actions of thyrotropin-releasing hormone (TRH). It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . It also promotes dopamine release in the central nervous system, which is mediated by vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH) . The compound affects the regulation of TH expression in striatal neurons, mediated by p-ERK1/2 .
Comparaison Avec Des Composés Similaires
Taltirelin Acetate is unique compared to other TRH analogs due to its enhanced brain penetration, oral activity, and stability . Similar compounds include:
Protirelin: Another TRH analog used for diagnostic tests.
Triptorelin Acetate: Used for different therapeutic purposes.
Alantolactone: Another compound with neuroprotective effects.
This compound stands out due to its longer duration of action and higher stability in vivo .
Propriétés
IUPAC Name |
acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5.C2H4O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;1-2(3)4/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPSTSKDKFSRT-LFELFHSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
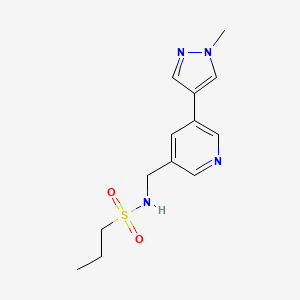
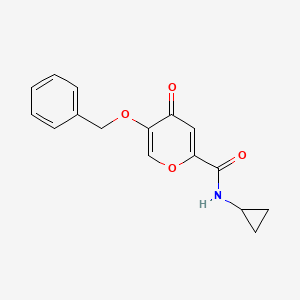
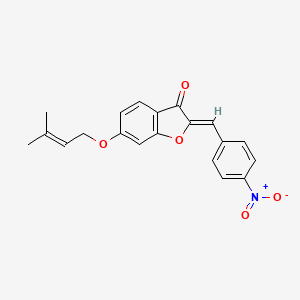
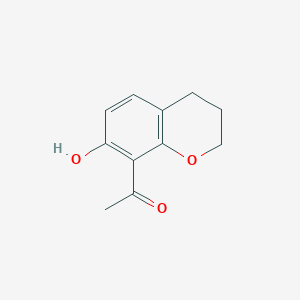
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2762864.png)
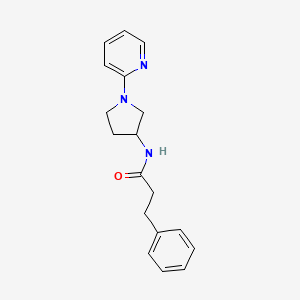
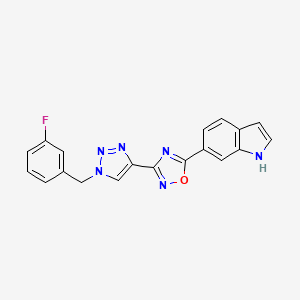
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)
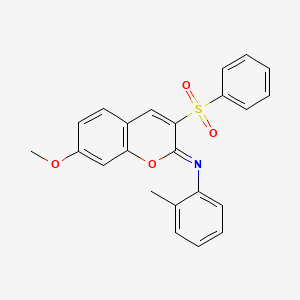
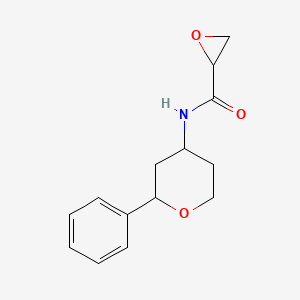
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2762873.png)
![4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2762875.png)
